

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Chlorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chlorobenzene

Cat. No.: B7761518

[Get Quote](#)

This guide provides a comprehensive technical overview of the essential thermodynamic properties of liquid **chlorobenzene**. Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical insights into their measurement and application. Understanding these properties is paramount for process design, safety analysis, and the development of predictive models in various scientific and industrial applications.

Introduction to Chlorobenzene

Chlorobenzene (C_6H_5Cl) is a colorless, aromatic organic compound with a distinct almond-like odor.^[1] It serves as a crucial intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals.^[1] Its utility as a solvent in numerous chemical processes, including drug formulation and manufacturing, necessitates a thorough understanding of its thermodynamic behavior.^[1] This guide delves into the key thermodynamic parameters that govern the behavior of liquid **chlorobenzene**, providing both established data and the experimental methodologies to obtain them.

Core Thermodynamic Properties of Liquid Chlorobenzene

The following sections detail the critical thermodynamic properties of liquid **chlorobenzene**, presenting data in a structured format and outlining the experimental protocols for their

determination.

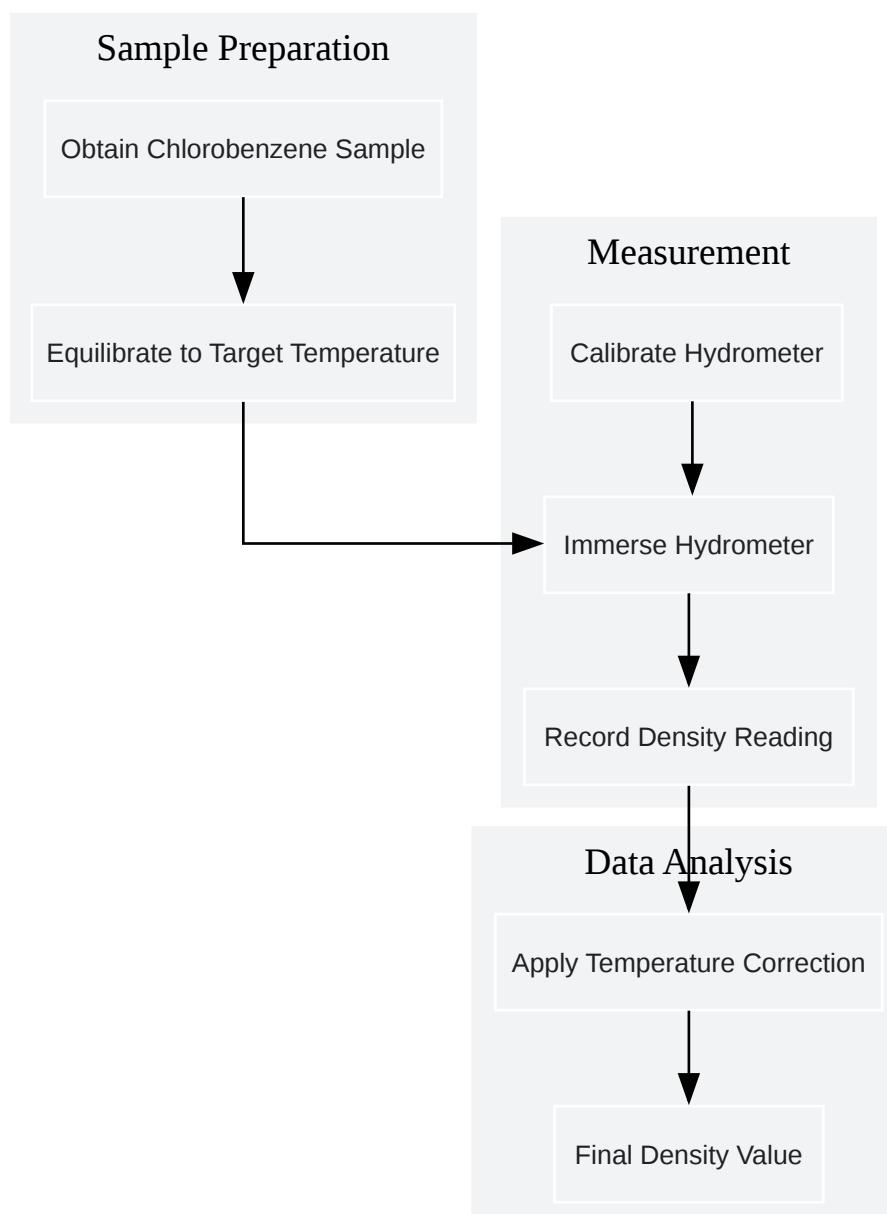
Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquid **chlorobenzene**, density is a temperature-dependent property that is crucial for fluid dynamics calculations, reactor design, and mass transfer operations.

Data Presentation: Density of Liquid **Chlorobenzene**

Temperature (°C)	Density (g/mL)	Reference
20	1.1058	[2][3]
25	1.1004	[2]
30	1.0955	[4]
40	1.0848	[4]
90	1.0305	[4]
100	1.0195	[4]
120	1.0005	[4]

Experimental Protocol: Density Measurement


The density of liquid **chlorobenzene** can be accurately determined using a variety of methods. A common and precise technique involves the use of a hydrometer or a pycnometer.

Methodology: Hydrometer

- Calibration: Ensure the hydrometer is calibrated using a liquid of known density, typically deionized water.
- Sample Preparation: Bring the **chlorobenzene** sample to the desired, stable temperature using a water bath.

- Measurement: Gently immerse the hydrometer into the liquid **chlorobenzene**, ensuring it floats freely without touching the sides of the container.
- Reading: Read the density value from the scale on the hydrometer stem at the point where the liquid surface meets the stem. Temperature correction may be necessary if the measurement temperature deviates from the calibration temperature.[5]

Diagram of the Density Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Density Measurement of Liquid **Chlorobenzene**.

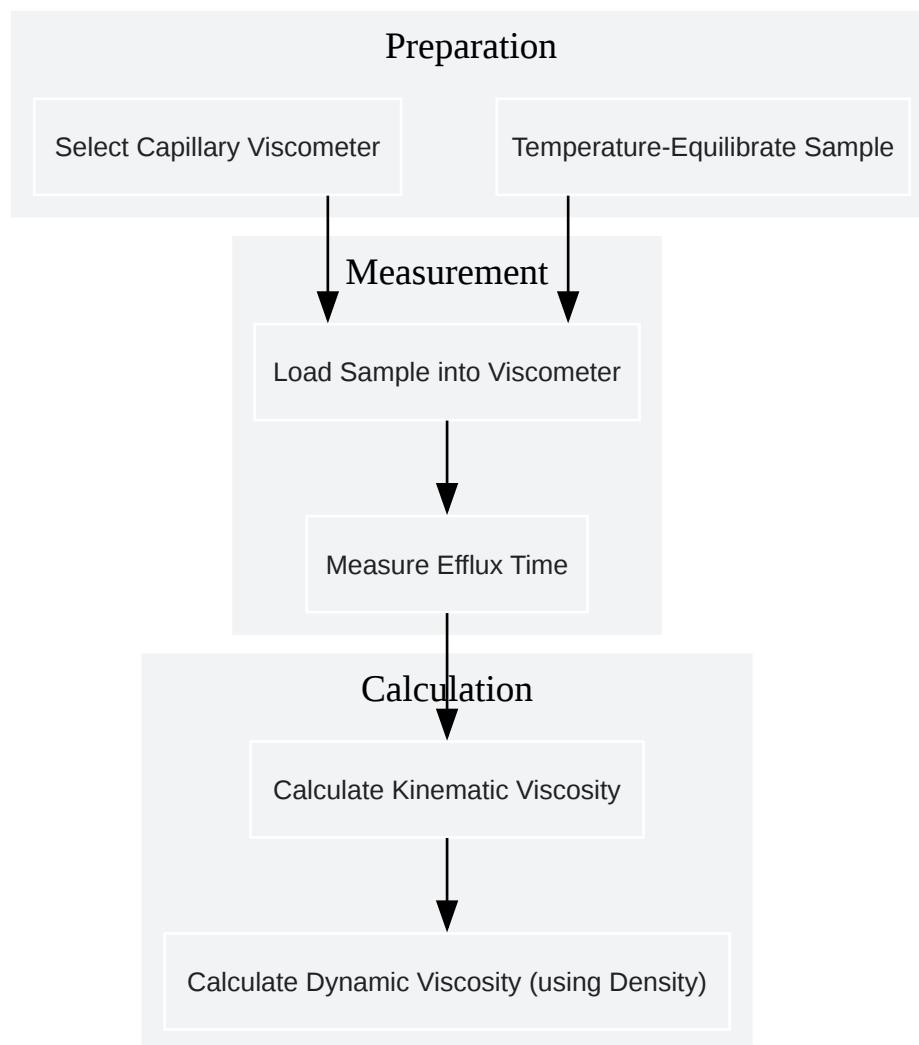
Viscosity

Viscosity measures a fluid's resistance to flow and is a critical parameter in fluid transport, mixing, and heat exchange applications. The viscosity of liquid **chlorobenzene** decreases with increasing temperature.

Data Presentation: Viscosity of Liquid **Chlorobenzene**

Temperature (°C)	Viscosity (cP)	Reference
20	0.80	[2]
30	0.718	[4]
40	0.632	[4]
90	0.382	[4]
100	0.365	[4]
120	0.326	[4]

Experimental Protocol: Viscosity Measurement


Viscosity is commonly measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Methodology: Capillary Viscometer

- Instrument Setup: Select a capillary viscometer of the appropriate size for the expected viscosity range of **chlorobenzene**.
- Sample Loading: Introduce a known volume of the temperature-equilibrated **chlorobenzene** sample into the viscometer.
- Flow Time Measurement: Draw the liquid up through the capillary to a starting mark and then measure the time it takes for the liquid to flow between two marked points under the influence of gravity.

- Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Diagram of the Viscosity Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.

Heat Capacity

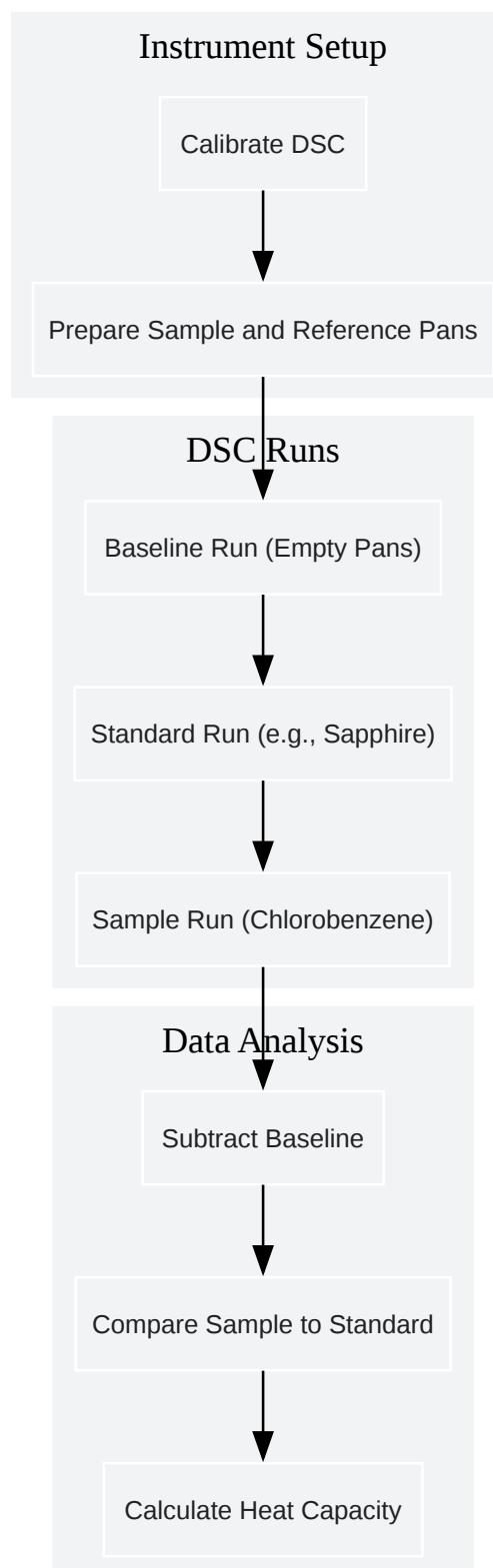
The specific heat capacity (C_p) of a substance is the amount of heat energy required to raise the temperature of a unit mass of that substance by one degree Celsius. This property is

fundamental in designing heating and cooling processes.

Data Presentation: Liquid Phase Heat Capacity of **Chlorobenzene**

Temperature (K)	Heat Capacity (J/mol·K)	Reference
293.2	145.6	[6]
298.15	152.1	[6][7]
298.15	153.78	[6][7]
303.15	150.6	[6][7]
305.6	157.3	[6]

Experimental Protocol: Heat Capacity Measurement


Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids.[8]

Methodology: Differential Scanning Calorimetry (DSC)

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials.
- Sample and Reference Preparation: Accurately weigh a small amount of **chlorobenzene** into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
- Measurement Program:
 - Run a baseline with two empty pans.
 - Run a standard material (e.g., sapphire) of known heat capacity.
 - Run the **chlorobenzene** sample. All runs should follow the same temperature program, which typically involves a heating ramp through the temperature range of interest.

- Data Analysis: The heat capacity of the **chlorobenzene** sample is determined by comparing the heat flow signal of the sample to that of the standard material, after subtracting the baseline.

Diagram of the DSC Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Heat Capacity Measurement using DSC.

Vapor Pressure

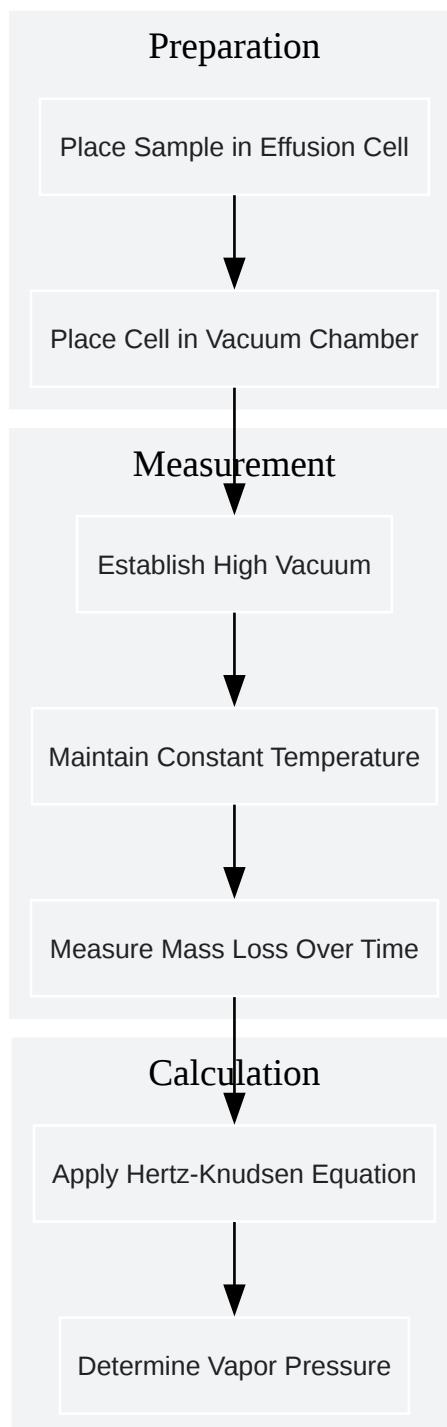
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system. It is a critical parameter for distillation processes and safety assessments related to flammability.

Data Presentation: Vapor Pressure of Liquid **Chlorobenzene**

Temperature (°C)	Vapor Pressure (mm Hg)	Reference
20	8.8	[2]
25	11.8	[4][9]
90	204	[10]
100	289	[10][11]
110	402	[10][11]

The relationship between vapor pressure and temperature can be described by the Antoine equation: $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin. For **chlorobenzene**, in the temperature range of 335.19 K to 404.88 K, the Antoine constants are A = 4.11083, B = 1435.675, and C = -55.124.[12]

Experimental Protocol: Vapor Pressure Measurement


The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.

Methodology: Knudsen Effusion

- Apparatus Setup: A sample of liquid **chlorobenzene** is placed in a thermostated cell with a small orifice. This cell is placed in a vacuum chamber.
- Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time at a constant temperature.[13]

- Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and the area of the orifice.

Diagram of the Knudsen Effusion Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Vapor Pressure Measurement by Knudsen Effusion.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔH_{vap}) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas at a given pressure. It is a key parameter in distillation and evaporation processes.

Data Presentation: Enthalpy of Vaporization of **Chlorobenzene**

Property	Value	Units	Reference
Standard enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$)	40.97	kJ/mol	[14]

Experimental Protocol: Enthalpy of Vaporization Measurement

The enthalpy of vaporization can be determined from vapor pressure data using the Clausius-Clapeyron equation or measured directly using calorimetry.

Methodology: From Vapor Pressure Data (Clausius-Clapeyron Equation)

- Data Collection: Measure the vapor pressure of liquid **chlorobenzene** at several different temperatures as described in the previous section.
- Data Analysis: Plot the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$).
- Calculation: The slope of the resulting line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. The enthalpy of vaporization can then be calculated from the slope.

Conclusion

This guide has provided a detailed overview of the key thermodynamic properties of liquid **chlorobenzene**, including density, viscosity, heat capacity, vapor pressure, and enthalpy of vaporization. The presented data, sourced from reputable databases and scientific literature,

offers a solid foundation for researchers and professionals. Furthermore, the outlined experimental methodologies provide a practical framework for the accurate determination of these properties. A thorough understanding and application of this information are essential for the safe, efficient, and predictable use of **chlorobenzene** in scientific research and industrial processes.

References

- ResearchGate. (n.d.). Viscosity of **chlorobenzene**.
- Journal of Chemical & Engineering Data. (2007). Heat Capacities and Densities of Some Liquid Chloro-, Bromo-, and Bromochloro-Substituted Benzenes.
- National Physical Laboratory. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
- Gaylord Chemical. (n.d.). **Chlorobenzene** Solvent Properties.
- National Center for Biotechnology Information. (n.d.). **Chlorobenzene**. PubChem.
- IOSR Journal of Applied Physics. (n.d.). Investigation of Thermo Physical Properties of Liquids By Using Ultrasonic Method.
- ResearchGate. (n.d.). Viscosity of **chlorobenzene**.
- Cheméo. (n.d.). Chemical Properties of Benzene, chloro- (CAS 108-90-7).
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials.
- Wikipedia. (n.d.). **Chlorobenzene** (data page).
- Allen. (n.d.). (A)At what pressure will phiCl steam-disillation at 90^(@)C? (B)At what temperature will phiCl steam-dissillation under a total pressure of 800 mm Hg? (C) How many grams of steam are required for distillation of 10.2g of phiCl (i)at 90^(@)C and (ii) under 800 torr total pressure?.
- GOURAB. (n.d.). **Monochlorobenzene**.
- University of Idaho. (n.d.). Methods of Property Characterization Used.
- Sarthaks eConnect. (2019). The vapour pressure of **chlorobenzene** and water at different temperature are `{:((t//^(@)C,90100110),(P^(@)(phiCl)//mmHg,204289.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for **Chlorobenzene**.
- Thermodynamics. (2021). THERMODYNAMICS OF **CHLOROBENZENE**, OR **BROMOBENZENE**, OR **1-CHLORONAPHTHALENE** OR **1,2,4-TRICHLOROBENZENE** + **ALKANE MIXTURES**.

- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- International Journal of Scientific Research in Science and Technology. (2025). Comparative study of thermal properties and EOS for Benzene (C₆H₆) and Chloroform (CHCl₃).
- ResearchGate. (n.d.). (PDF) Thermodynamics of **chlorobenzene**, or bromobenzene, or 1-chloronaphthalene or 1,2,4-trichlorobenzene + alkane mixtures.
- University of Colorado Boulder. (n.d.). experimental thermodynamics volume vii.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chlorobenzene | C₆H₅Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorobenzene Solvent Properties [macro.lsu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. gourabghosh.weebly.com [gourabghosh.weebly.com]
- 5. Methods of Property Characterization Used [faculty.washington.edu]
- 6. Benzene, chloro- [webbook.nist.gov]
- 7. Benzene, chloro- [webbook.nist.gov]
- 8. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 9. Chlorobenzene CAS#: 108-90-7 [m.chemicalbook.com]
- 10. The vapour pressure of chlorobenzene and water at different temperature are `{:`
(t//^(@)C,90,100,110),(P^(@)(phiCl)//mmHg,204,289,402),(P^(@)
(H₍₂O)//mmHg,526,760,1075):}` (A)At what pressure will `phiCl` steam-distillation at `90^(@)C`? (B)At what temperature will `phiCl` steam-dissillation under a total pressure of `800 mm Hg`? (C) How many grams of steam are required for distillation of `10.2g` of `phiCl` (i)at `90^(@)C` and (ii) under `800` torr total pressure? [allen.in]
- 11. sarthaks.com [sarthaks.com]
- 12. Benzene, chloro- [webbook.nist.gov]
- 13. eng.uc.edu [eng.uc.edu]

- 14. Chlorobenzene (data page) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Liquid Chlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761518#thermodynamic-properties-of-chlorobenzene-liquid-phase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com